1,4-Dichloro-2,3-dimethylnaphthalene

Catalog No.
S15102778
CAS No.
62955-95-7
M.F
C12H10Cl2
M. Wt
225.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dichloro-2,3-dimethylnaphthalene

CAS Number

62955-95-7

Product Name

1,4-Dichloro-2,3-dimethylnaphthalene

IUPAC Name

1,4-dichloro-2,3-dimethylnaphthalene

Molecular Formula

C12H10Cl2

Molecular Weight

225.11 g/mol

InChI

InChI=1S/C12H10Cl2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3

InChI Key

YIFXJYVHCIZPKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1C)Cl)Cl

1,4-Dichloro-2,3-dimethylnaphthalene is a polycyclic aromatic compound characterized by the presence of two chlorine atoms and two methyl groups on the naphthalene ring system. This compound belongs to the naphthalene family, which consists of two fused benzene rings. The specific placement of the chlorine and methyl groups contributes to its unique physical and chemical properties. It is typically a solid at room temperature and has applications in various fields, including organic synthesis and materials science.

  • Electrophilic Aromatic Substitution: The chlorine atoms on the naphthalene ring can act as leaving groups, facilitating substitutions with electrophiles.
  • Reduction Reactions: The compound can be reduced to form corresponding dihydro derivatives or other reduced forms through catalytic hydrogenation or other reducing agents.
  • Photo

Research indicates that 1,4-dichloro-2,3-dimethylnaphthalene exhibits biological activity, particularly in terms of antibacterial and antifungal properties. Studies have shown that derivatives of dichloronaphthalenes can inhibit the growth of certain bacterial strains and fungi, suggesting potential applications in pharmaceuticals and agriculture . The biological mechanisms often involve interference with cellular processes or enzyme functions.

The synthesis of 1,4-dichloro-2,3-dimethylnaphthalene can be achieved through several methods:

  • Chlorination of Naphthalene: Naphthalene can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions.
  • Methylation Reactions: Methylation can be performed using methyl iodide or dimethyl sulfate in the presence of a base to introduce methyl groups onto the naphthalene backbone.
  • Multi-step Synthesis: A combination of chlorination followed by selective methylation can yield the desired product in a more controlled manner .

1,4-Dichloro-2,3-dimethylnaphthalene has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pesticides and Herbicides: Its biological activity makes it a candidate for developing agrochemicals aimed at pest control.
  • Material Science: The compound may be used in manufacturing polymers or as a dye due to its color properties .

Studies on the interactions of 1,4-dichloro-2,3-dimethylnaphthalene with various biological systems have revealed insights into its mechanism of action. For instance:

  • Antibacterial Mechanism: Research has indicated that this compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Enzyme Inhibition: It has been studied for its potential to inhibit enzymes critical for bacterial survival, offering a pathway for antibiotic development .

Several compounds share structural similarities with 1,4-dichloro-2,3-dimethylnaphthalene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
1,4-DichloronaphthaleneTwo chlorine atoms on naphthaleneUsed primarily as an industrial chemical
2-Methyl-1,4-dichloronaphthaleneMethyl group at position 2Exhibits different solubility and reactivity
1-Chloro-2-methylnaphthaleneOne chlorine atom and one methyl groupLess toxic; used in dye synthesis
2,3-Dimethyl-naphthaleneTwo methyl groups without halogen substitutionLacks biological activity compared to dichlorinated variants

The presence of both chlorine and methyl groups in 1,4-dichloro-2,3-dimethylnaphthalene enhances its reactivity and biological activity compared to other similar compounds that may lack one or both functional groups.

XLogP3

5.2

Exact Mass

224.0159557 g/mol

Monoisotopic Mass

224.0159557 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-11

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